molecular formula C17H16FN5O4 B3240952 N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine CAS No. 144924-99-2

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine

Cat. No.: B3240952
CAS No.: 144924-99-2
M. Wt: 373.3 g/mol
InChI Key: HLJZTLWDAQVZBU-UHFFFAOYSA-N
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Description

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine (hereafter referred to as Compound A) is a modified nucleoside featuring:

  • N6-Benzoyl protection on the adenine base, enhancing stability during chemical synthesis .
  • A 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl sugar moiety, which confers nuclease resistance and alters sugar puckering compared to natural β-D-ribofuranosyl or 2'-deoxyribofuranosyl sugars .

This compound is primarily utilized as a phosphoramidite building block in solid-phase oligonucleotide synthesis (e.g., for 2'F-ANA oligonucleotides) . Its design balances synthetic feasibility (via protecting groups like 4,4'-dimethoxytrityl (DMT) and 2-cyanoethyl phosphoramidite) with biological activity modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJZTLWDAQVZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine can be synthesized through chemical or enzymatic means. The reaction conditions typically require the use of phosphoramidite chemistry, which is a common method for synthesizing nucleoside analogues .

Industrial Production Methods

Industrial production of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves large-scale synthesis using cGMP (current Good Manufacturing Practice) standards. The process includes multiple purification steps to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Glycosylation and Base Condensation

The synthesis begins with the glycosylation of 2,6-dichloropurine with fluorinated arabinofuranosyl donors. Two primary routes are employed:

  • Route A : Condensation with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (S.2) in the presence of NaH and TMS-triflate .

  • Route B : Reaction with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (S.3), yielding the N9-β-glycoside (S.4) with higher efficiency (38–40% yield) .

Reagent Conditions Product Yield
2,6-Dichloropurine + S.2/S.3NaH, CH₃CN, 50°C, 48 hr2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine35–40%

Subsequent steps involve azidation (NaN₃/ethanol) and reduction (SnCl₂/CH₂Cl₂–MeOH) to introduce amino groups, followed by debenzoylation (NH₄OH/MeOH) and deamination (adenosine deaminase) .

Halogenation and Functionalization

The 2-position of the adenine ring is modified via diazotization-fluorination to introduce halogens (Cl, F), enhancing metabolic stability :

  • 2-Chloro Derivative : Synthesized by coupling 2,6-dichloropurine with S.3, followed by selective 6-halogen replacement .

  • 2-Fluoro Derivative : Achieved via diazotization of 2-aminoadenine nucleoside (S.4e) using HF-pyridine, yielding 2-fluoroadenine (4g) .

Substituent Method Key Reagent Yield
2-Cl6-Halogen displacementNH₃/MeOH79%
2-FDiazotization-fluorinationHF-pyridine66%

These modifications reduce susceptibility to adenosine deaminase, critical for antitrypanosomal activity .

Phosphorylation and Activation

The compound undergoes enzymatic phosphorylation in biological systems:

  • Triphosphate Formation : In Trypanosoma brucei, adenosine kinase phosphorylates the nucleoside to FANA-A triphosphate (FANA-ATP), which accumulates at levels exceeding ATP .

Enzyme Catalytic Efficiency (kcat/Kₘ) Species EC₅₀ (Proliferation)
T. brucei Adenosine Kinase1.2 × 10⁶ M⁻¹s⁻¹T. brucei2.5 nM
Mammalian Adenosine Kinase0.3 × 10⁶ M⁻¹s⁻¹Human cells15 μM

FANA-ATP inhibits DNA synthesis and induces cell cycle arrest, underpinning its antitrypanosomal efficacy .

Deprotection and Metabolic Stability

The N⁶-benzoyl group is removed under alkaline conditions (NH₃/MeOH) to yield the free nucleoside, 9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine (FANA-A) . Key metabolic features include:

  • Resistance to Methylthioadenosine Phosphorylase (MTAP) : Unlike deoxyadenosine, FANA-A is not cleaved by MTAP, prolonging its therapeutic effect .

  • Selective Uptake : Transported via the P1 nucleoside transporter in T. brucei, bypassing resistance mechanisms associated with P2 transporters .

Scientific Research Applications

N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-9-(2’-deoxy-2’-fluoro-b-D-arabinofuranosyl)adenine involves the inhibition of viral DNA synthesis. The compound selectively impedes the replication of viral strains by obstructing the activity of viral DNA polymerase. This results in the suppression of viral propagation and the reduction of viral load in infected cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Sugar Modifications

(a) 2'-Fluoro vs. 2'-Hydroxyl/Deoxy in Arabinose Configurations
  • Compound A vs. Cladribine (2-chloro-2'-deoxyadenosine): While both feature 2'-deoxy sugars, Compound A’s 2'-fluoro substitution in the arabinose configuration increases metabolic stability by resisting enzymatic degradation compared to cladribine’s 2'-deoxyribose . Cladribine’s 2-chloro-adenine base also enhances cytotoxicity via DNA incorporation, whereas Compound A’s N6-benzoyl group prioritizes synthetic utility over direct therapeutic action .
  • Compound A vs. FIAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil): FIAU substitutes adenine with 5-iodouracil, enabling bacterial thymidine kinase-mediated phosphorylation and DNA incorporation . Compound A’s adenine base with N6-benzoyl protection limits direct antiviral activity but improves compatibility with automated oligonucleotide synthesis .
(b) Arabinose vs. Ribose/Other Configurations
  • Compound A vs. β-D-Ribofuranosyl Adenine Derivatives: The arabinose sugar’s C2'-endo puckering in Compound A (vs. ribose’s C3'-endo) alters duplex stability when incorporated into oligonucleotides, reducing binding affinity to RNA but improving nuclease resistance .

Base Modifications

(a) N6-Benzoyl Protection vs. Other Protecting Groups
  • Compound A vs. N6,N6-Bis(tert-Butoxycarbonyl)-Protected Adenine Derivatives (e.g., Compound 66 in ):
    The N6-benzoyl group in Compound A provides moderate steric hindrance, balancing deprotection ease (via ammonia treatment) with stability during synthesis. In contrast, bulkier tert-butoxycarbonyl (Boc) groups require stronger acidic conditions for removal, complicating large-scale synthesis .

  • Compound A vs. 6-Thiol or 2-Chloro Purine Analogs (e.g., 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine-6-thiol): The N6-benzoyl group prevents undesired cross-reactivity during oligonucleotide coupling, whereas 6-thiol or 2-chloro substituents may introduce chain termination or alkylation-mediated toxicity .

Phosphoramidite Derivatives

(a) Compound A 3'-CE Phosphoramidite vs. Other Amidites
  • Coupling Efficiency : Compound A’s 3'-CE phosphoramidite (95% purity, CAS 329187-86-2) exhibits >99% coupling efficiency in solid-phase synthesis, comparable to guanine or cytosine analogs (e.g., S.1b and S.1c in ) .
  • Stability : The DMT and benzoyl groups synergistically protect against oxidation and depurination, outperforming less stable silyl-protected analogs (e.g., Compound 65 in ) .

Key Research Findings

Synthetic Advantages : Compound A’s benzoyl protection enables efficient deprotection under standard ammonia conditions (24h, 55°C), avoiding harsh acids required for silyl group removal .

Oligonucleotide Performance : 2'F-ANA oligonucleotides incorporating Compound A show 10-fold higher nuclease resistance than unmodified DNA, with minimal loss of target binding affinity .

Scalability : Industrial-scale synthesis (e.g., BOC Sciences) achieves 95% purity with >20 g/batch yields, critical for antisense drug development .

Biological Activity

N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside that has garnered attention for its significant biological activity, particularly in the context of antiviral applications. This compound features a benzoyl group at the nitrogen-6 position of the adenine base and a 2'-fluoro modification on the sugar moiety, which enhances its stability and cellular uptake. The following sections will explore its biological activity, mechanisms of action, and comparative data with similar compounds.

Structural Characteristics

The structural modifications of this compound contribute to its unique pharmacological profile. These modifications include:

  • Benzoyl Group : Enhances stability against enzymatic degradation.
  • 2'-Fluoro Modification : Increases resistance to nucleoside degradation, improving bioavailability.

This compound exhibits its biological activity primarily through:

  • Antiviral Activity : The compound has been shown to inhibit viral replication effectively, making it a promising candidate for treating various viral infections. It interacts selectively with nucleoside transporters, enhancing uptake in target cells while avoiding common resistance pathways associated with other nucleoside analogs .
  • Circumvention of Drug Resistance : It utilizes specific transport mechanisms (e.g., P1 transporter) that are less prone to mutations compared to P2 transporters, making it effective against resistant strains of pathogens like Trypanosoma brucei .

Comparative Biological Activity

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundBenzoyl group, 2’-fluoro modificationAntiviralEnhanced stability, selective uptake
9-(2'-Deoxy-β-D-arabinofuranosyl)adenineNo fluorinationAntiviralBasic structure without modifications
9-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)adenineFluorinated sugarAntitrypanosomalEffective against resistant strains
N6-Benzoyl-9-(2'-fluoro-β-D-ribofuranosyl)adenineRibose instead of deoxyriboseAntiviralDifferent sugar configuration

Case Studies and Research Findings

Research studies have demonstrated the efficacy of this compound in various experimental settings:

  • Antiviral Efficacy : In vitro studies have shown that this compound effectively inhibits the replication of viruses, such as HIV and certain strains of influenza. Its mechanism involves interference with viral polymerases, thereby halting viral RNA synthesis .
  • Cytotoxicity Profiles : Comparative studies with traditional antiviral agents indicate that this compound exhibits lower cytotoxicity towards human cells while maintaining potent antiviral effects. This profile suggests a favorable therapeutic window for clinical applications .
  • Potential Applications in Drug Development : The unique properties of this compound have led to its exploration in drug development pipelines aimed at addressing viral infections resistant to existing therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and protecting group strategies for N6-Benzoyl-9-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)adenine?

  • Methodology : Synthesis typically involves sequential protection of the sugar hydroxyl groups. For example, tert-butyldimethylsilyl (TBDMS) groups are used to protect 3′- and 5′-OH positions, while benzoyl groups protect the N6-adenine position . Key steps include fluorination at the 2′-position via nucleophilic substitution and deprotection under controlled acidic conditions. Column chromatography (silica gel, 200–400 mesh) and NMR spectroscopy are critical for intermediate purification and structural confirmation .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are essential?

  • Methodology : Nuclear Magnetic Resonance (NMR) (e.g., ¹H, ¹³C, ¹⁹F) resolves sugar puckering (C3′-endo vs. C2′-endo) and confirms stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography provides atomic-level insights into base stacking and hydrogen bonding, particularly in duplex or enzyme-bound states .

Q. What are the stability considerations for this compound under physiological conditions?

  • Methodology : Stability assays in buffered solutions (pH 4–7.4) at 37°C monitor degradation via HPLC. The 2′-fluoro substitution enhances nuclease resistance compared to unmodified arabinose analogs, as shown in studies using serum nucleases .

Advanced Research Questions

Q. How does the 2′-fluoro-arabinose modification influence interactions with target enzymes (e.g., kinases or polymerases)?

  • Methodology : Competitive inhibition assays (IC₅₀ determination) and X-ray co-crystallography reveal binding modes. For example, the 2′-fluoro group stabilizes a C3′-endo sugar pucker, mimicking ribose in RNA, enabling recognition by RNA polymerases while resisting hydrolysis . Differential Scanning Calorimetry (DSC) quantifies duplex stabilization/destabilization in nucleic acid complexes .

Q. How can researchers resolve contradictions in biological activity data (e.g., antiviral vs. cytotoxic effects)?

  • Methodology : Dose-response studies in cell lines (e.g., HeLa, primary lymphocytes) differentiate therapeutic indices. Metabolite profiling (LC-MS/MS) identifies phosphorylated derivatives responsible for cytotoxicity. For instance, phosphorylation by host kinases may convert the prodrug into toxic triphosphate forms .

Q. What strategies improve cellular uptake and target specificity in Trypanosoma brucei or viral models?

  • Methodology : Uptake assays with radiolabeled analogs (e.g., ¹⁸F-FIAU) track transporter-mediated import. In T. brucei, P1 nucleoside transporters (non-P2) are exploited to bypass drug resistance . Structural analogs with modified sugar moieties (e.g., 2′-O-methyl) are screened for enhanced selectivity .

Q. How does the N6-benzoyl group impact base-pairing and enzyme recognition compared to unmodified adenine?

  • Methodology : Isothermal Titration Calorimetry (ITC) measures binding affinity to enzymes like methyltransferases. The benzoyl group sterically hinders Watson-Crick pairing but may facilitate Hoogsteen base pairing in duplexes, as shown in poly(A) structural studies .

Key Research Insights

  • The 2′-fluoro substitution confers metabolic stability and enzyme selectivity but may require balancing with cytotoxicity .
  • Structural preorganization (C3′-endo) is critical for mimicry of natural substrates in polymerase binding .
  • Contradictions in activity data often arise from differential phosphorylation across cell types, necessitating tissue-specific metabolite profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine
Reactant of Route 2
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N6-Benzoyl-9-(2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine

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